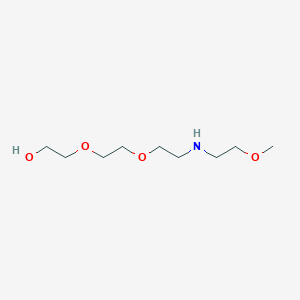
2,8,11-Trioxa-5-azatridecan-13-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,11-Trioxa-5-azatridecan-13-ol is a chemical compound with the molecular formula C9H21NO4. It is known for its unique structure, which includes three oxygen atoms and one nitrogen atom within a thirteen-carbon chain. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,11-Trioxa-5-azatridecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a primary amine with an epoxide, followed by subsequent steps to introduce the oxygen atoms into the carbon chain. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or crystallization to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
2,8,11-Trioxa-5-azatridecan-13-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The nitrogen and oxygen atoms in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,8,11-Trioxa-5-azatridecan-13-ol is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving molecular interactions and enzyme activity.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, often involves this compound.
Industry: It is used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8,11-Trioxa-5-azatridecan-13-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5,8,11-Trioxa-2-azatridecan-13-ol: This compound has a similar structure but differs in the position of the nitrogen atom.
Ethyl 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatridecan-13-oate: Another related compound with additional functional groups.
Uniqueness
2,8,11-Trioxa-5-azatridecan-13-ol is unique due to its specific arrangement of oxygen and nitrogen atoms within the carbon chain. This structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethylamino)ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO4/c1-12-5-2-10-3-6-13-8-9-14-7-4-11/h10-11H,2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMOQRJLQDMJTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyanocyclohexyl)-N-methyl-2-{methyl[(2,3,4-trimethoxyphenyl)methyl]amino}propanamide](/img/structure/B2378890.png)
![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)
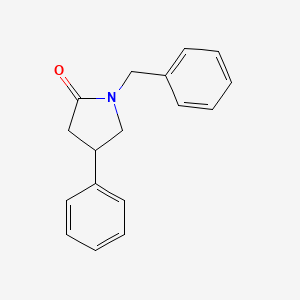
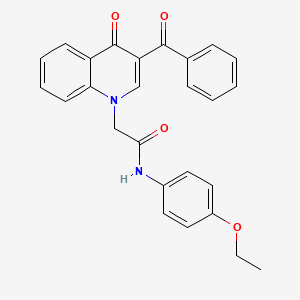
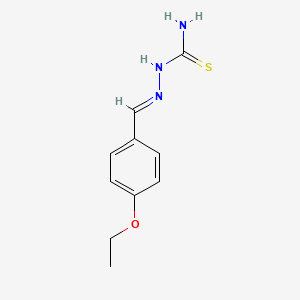


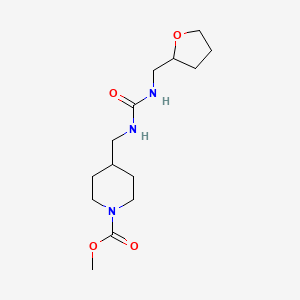



![2-[(3-Aminopropyl)sulfanyl]-1,3-thiazole](/img/structure/B2378904.png)
